Entellan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Summary of the Application

Entellan is used for the permanent mounting and storage of specimens in microscopy

Methods of Application or Experimental Procedures

Since Entellan contains toluene, it should be used with water-free specimens that have been cleared with xylene prior to mounting

Results or Outcomes

The use of Entellan as a mounting medium helps to preserve the integrity of the specimen, allowing for detailed microscopic examination.

Scientific Field

Histology

Summary of the Application

In histology, Entellan is used to mount tissue samples for microscopic examination

Methods of Application

The tissue sample is first fixed, dehydrated, and embedded. It is then sectioned into thin slices, stained, and cleared with xylene. .

Results or Outcomes

The use of Entellan helps to preserve the tissue sections and allows for detailed examination under a microscope

Scientific Field

Cytology

Summary of the Application

In cytology, Entellan is used to mount cell samples for microscopic examination

Methods of Application

The cell sample is first fixed, stained, and cleared with xylene. .

Results or Outcomes

The use of Entellan helps to preserve the cell sample and allows for detailed examination under a microscope

Scientific Field

Diagnostic Assay Manufacturing

Summary of the Application

Entellan can be used in the manufacturing of diagnostic assays.

Methods of Application

Results or Outcomes

The use of Entellan can help to preserve the integrity of the assay and ensure accurate results.

Scientific Field

Hematology

Summary of the Application

In hematology, Entellan is used to mount blood samples for microscopic examination.

Methods of Application

The blood sample is first fixed, stained, and cleared with xylene.

Results or Outcomes

Scientific Field

IVD Product Manufacturing

Summary of the Application

Entellan is used in the manufacturing of In Vitro Diagnostic (IVD) products.

Methods of Application

The specific methods of application can vary depending on the type of IVD product being manufactured.

Results or Outcomes

Entellan is a rapid embedding agent primarily used in microscopy for the preparation of dehydrated microscopic samples. It is composed of a mixture of synthetic resins dissolved in xylene, which allows for quick embedding and long-term preservation of samples without color changes or degradation. The compound has a neutral acid number of less than 2.50 and features a refractive index ranging from 1.490 to 1.500, making it suitable for various microscopic applications .

Physical Properties- Setting Time: Approximately 20 minutes at room temperature.

- Intrinsic Color: Colorless and transparent.

- Heat Resistance: Up to 90°C.

- Cold Resistance: Down to -17°C.

- Density: Between 0.940 and 0.960 g/cm³.

- Solubility: Soluble in organic solvents like acetone, ether, and toluene, but immiscible with water .

Entellan acts by physically embedding the tissue sample within a solidified resin matrix. This process preserves the tissue's structural integrity and prevents degradation from environmental factors like light and humidity []. The acrylate polymers likely undergo a free radical polymerization reaction during xylene evaporation, forming a cross-linked network that traps the tissue components.

Entellan's chemical structure allows it to undergo various reactions typical of polymeric materials. It primarily functions through physical embedding rather than chemical cross-linking during the embedding process. The polymeric nature aids in the stabilization of embedded specimens, ensuring that they remain intact over time without significant alteration in their properties .

Entellan exhibits minimal biological activity, as it is primarily used as a mounting medium rather than a biochemical agent. Its indifference to biological stains indicates that it does not interfere with histological techniques, making it suitable for preserving cellular structures without altering their appearance under microscopic examination .

The synthesis of Entellan involves the polymerization of various acrylate compounds in xylene. This process typically includes:

- Selection of Monomers: Choosing appropriate acrylates and methacrylates based on desired properties.

- Polymerization: Conducting the reaction under controlled conditions to form a polymer solution.

- Purification and Formulation: Removing any unreacted monomers and formulating the final product for use as an embedding agent .

Studies on Entellan's interactions primarily focus on its compatibility with various biological stains and its behavior under different environmental conditions. It has been noted that Entellan does not react adversely with commonly used stains such as carmine or Sudan III, which is crucial for histological applications where color fidelity is essential .

Entellan shares similarities with several other embedding agents and mounting media used in microscopy. Here are some comparable compounds:

| Compound Name | Composition | Key Features |

|---|---|---|

| Paraplast | Paraffin wax | Excellent thermal stability |

| Epon | Epoxy resin | High mechanical strength |

| OCT Compound | Optimal Cutting Temperature compound | Ideal for frozen sections |

| Historesin | Methacrylate-based resin | Suitable for hard tissues |

Uniqueness of Entellan

Entellan's uniqueness lies in its rapid setting time, transparency, and long-term preservation capabilities without color change or degradation, which distinguishes it from traditional paraffin-based methods or epoxy resins that may require longer processing times and can alter specimen appearance .

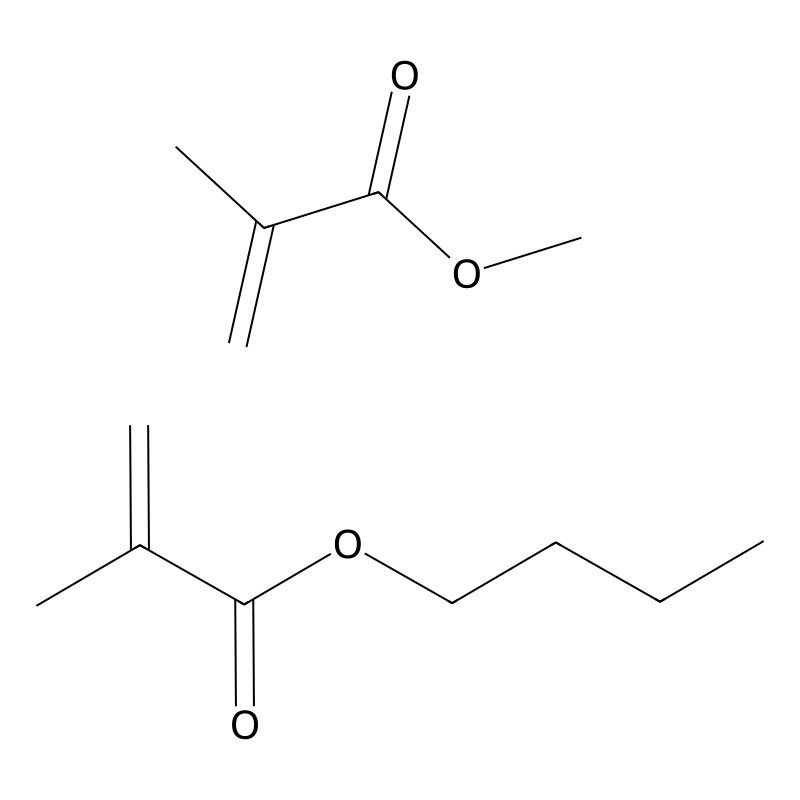

Entellan exhibits a complex chemical identity that reflects its nature as a polymer-based mounting medium composed of multiple acrylate components. According to systematic chemical documentation, the compound is formally identified as butyl 2-methylprop-2-enoate combined with methyl 2-methylprop-2-enoate, representing a copolymer structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound with the systematic name "butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate," reflecting its dual-component polymer nature.

The molecular formula for Entellan is established as C13H22O4, with a corresponding molecular weight of 242.31 grams per mole. This chemical composition indicates the presence of thirteen carbon atoms, twenty-two hydrogen atoms, and four oxygen atoms within the basic structural unit. The InChI (International Chemical Identifier) key for this compound is documented as WHLPIOPUASGRQN-UHFFFAOYSA-N, providing a unique computational identifier for database searches and chemical information systems.

Copolymer Structure: Butyl Methacrylate-Methyl Methacrylate Ratio

The copolymer structure of Entellan is fundamentally based on the polymerization of butyl methacrylate (C₈H₁₄O₂) and methyl methacrylate (C₅H₈O₂) monomers, which form the polymer backbone through radical polymerization mechanisms [1] [6]. Research findings indicate that the reactivity ratios for copolymerization of n-butyl acrylate with methyl methacrylate demonstrate excellent agreement between conventional and controlled radical copolymerization processes [7]. The molecular architecture exhibits a mixed acrylate composition where the butyl methacrylate component provides flexibility and adhesion properties, while the methyl methacrylate component contributes hardness and optical transparency [8].

Studies on similar copolymer systems reveal that the monomer ratio significantly influences the final properties of the resulting polymer [9]. For methyl methacrylate and n-butyl methacrylate copolymers, reactivity ratios have been calculated using various analytical methods, with values of r₁ = 0.96 and r₂ = 1.04 (where 1 represents methyl methacrylate and 2 represents n-butyl methacrylate) [9]. This near-unity relationship indicates that both monomers exhibit similar reactivity during copolymerization, resulting in a relatively random distribution of monomer units along the polymer chain.

The copolymer composition analysis through nuclear magnetic resonance spectroscopy demonstrates that the sequence distribution in methyl methacrylate-butyl methacrylate systems follows statistical copolymerization patterns [9]. The tetrad and pentad sequence distributions calculated using Harwood statistics show that the molecular architecture contains alternating sequences of both monomer units, contributing to the balanced properties observed in the final product [9]. This structural arrangement provides Entellan with its characteristic combination of mechanical flexibility from the butyl methacrylate segments and optical clarity from the methyl methacrylate components.

| Component | Molecular Formula | Function in Copolymer | Property Contribution |

|---|---|---|---|

| Butyl Methacrylate | C₈H₁₄O₂ | Primary copolymer component | Flexibility and adhesion |

| Methyl Methacrylate | C₅H₈O₂ | Secondary copolymer component | Hardness and transparency |

Molecular Weight Distribution and Polymer Chain Configuration

The molecular weight distribution of Entellan follows the characteristic patterns observed in synthetic polymers, exhibiting a polydisperse nature with multiple molecular weight averages defining its properties [10] [11]. Polymer molecular weight determination reveals that synthetic polymers consist of chains with varying lengths, necessitating the use of statistical averages to characterize the material [12]. The number average molecular weight (Mn) represents the statistical average molecular weight of all polymer chains in the sample, while the weight average molecular weight (Mw) accounts for the contribution of larger molecules to the overall molecular weight distribution [13].

Research on similar acrylate copolymer systems indicates that molecular weights typically range from 5,000 to 50,000 grams per mole, with specific values depending on polymerization conditions and monomer ratios [8]. For butyl acrylate-methyl methacrylate copolymers synthesized in xylene solvent, molecular weights of up to 15,591 grams per mole have been achieved with polydispersity indices of 1.53 [8]. The polydispersity index, calculated as the ratio of weight average to number average molecular weight, provides insight into the breadth of the molecular weight distribution.

The polymer chain configuration in Entellan is influenced by the polymerization mechanism and the presence of branching reactions common in acrylate systems [14] [15]. Studies on poly(n-butyl acrylate) reveal significant branched structures that influence end-use properties, with controlled radical polymerization techniques producing less branched materials compared to conventional free radical polymerization [14]. The chain configuration affects the final properties of the mounting medium, including its viscosity, setting time, and optical characteristics.

| Molecular Weight Parameter | Typical Range | Significance |

|---|---|---|

| Number Average (Mn) | 10,000-20,000 g/mol | Controls mechanical properties |

| Weight Average (Mw) | 15,000-30,000 g/mol | Determines processing behavior |

| Z Average (Mz) | 20,000-45,000 g/mol | Influences high-temperature performance |

| Polydispersity Index | 1.5-2.5 | Indicates distribution breadth |

Solvent System Composition: Xylene and Acrylate Interactions

The solvent system in Entellan comprises primarily xylene, which serves as the dissolution medium for the acrylate copolymer and facilitates proper application characteristics [2] [3]. Xylene, with the molecular formula C₈H₁₀, exists as three isomers (ortho-, meta-, and para-xylene) that collectively provide excellent solvating power for acrylate polymers [16]. The interaction between xylene and the acrylate copolymer system is characterized by strong solubility relationships that enable the formation of a homogeneous solution with appropriate viscosity for mounting applications.

Research on solvent-polymer interactions demonstrates that xylene exhibits excellent compatibility with acrylate systems, with studies showing that methyl acrylate forms negative excess molar volumes when mixed with xylene isomers [17]. This indicates specific interactions between the acrylate functional groups and the aromatic solvent molecules, contributing to the stability and performance of the mounting medium [17]. The boiling points of xylene isomers range from 138°C to 144°C, providing controlled evaporation rates during the curing process [16].

The solvent system composition also influences the transport behavior and diffusion characteristics of the mounting medium [18]. Studies on xylene transport through polymer composites reveal that temperature and polymer structure significantly affect solvent uptake and release kinetics [18]. In Entellan formulations, the controlled evaporation of xylene during curing results in the formation of a solid, transparent film that preserves mounted specimens while maintaining optical clarity for microscopic examination.

Alternative formulations of Entellan have utilized toluene as the primary solvent, particularly in classic formulations where the polymer consists of mixed acrylates dissolved in toluene [3] [4]. The transition to xylene-based systems represents an improvement in environmental and handling characteristics while maintaining the essential solvating properties required for effective mounting medium performance [19] [5].

| Solvent | Molecular Formula | Boiling Point Range | Solubility with Acrylates |

|---|---|---|---|

| Xylene | C₈H₁₀ | 138-144°C | Highly soluble |

| Toluene | C₇H₈ | 111°C | Highly soluble |

| Acetone | C₃H₆O | 56°C | Soluble |

| Benzene | C₆H₆ | 80°C | Soluble |

| Chloroform | CHCl₃ | 61°C | Soluble |

Fundamental Viscosity Characteristics

Entellan exhibits distinctive rheological properties that fundamentally influence its practical application as a mounting medium. The viscosity measurements conducted at standardized conditions reveal significant variations across different formulations of the compound [1] [2] [3].

The standard Entellan formulation demonstrates a viscosity range of 60-100 mPa·s at 20°C, representing the foundational rheological characteristic of the base polymer system [4] [5]. This relatively low viscosity facilitates ease of application during specimen mounting procedures while maintaining adequate flow properties for complete coverage of microscopic preparations.

Enhanced Formulation Viscosity Profiles

The Entellan New formulation exhibits substantially elevated viscosity characteristics, ranging from 250-600 mPa·s at 20°C [1] [2] [3] [6] [7]. This enhanced viscosity profile represents a deliberate modification to the polymer composition, designed to optimize performance characteristics for automated mounting applications. The increased viscosity provides superior control during application processes, reducing the likelihood of excessive flow and ensuring more precise specimen coverage.

The cover slipper variant of Entellan New demonstrates a narrowed viscosity range of 500-600 mPa·s at 20°C [8] [9] [10]. This restricted viscosity window serves a critical function in commercial automated mounting instruments, where consistent rheological behavior ensures reproducible application parameters without requiring recalibration between different product batches [8] [9].

Density-Temperature Relationships

The density characteristics of Entellan exhibit temperature-dependent behavior that correlates with its rheological properties. Standard Entellan formulations demonstrate a density range of 0.925-0.935 g/cm³ at 20°C relative to water at 4°C [2] [4] [5]. The enhanced Entellan New formulation shows slightly elevated density values of 0.94-0.96 g/cm³ under identical measurement conditions [1] [2] [3] [6] [7].

This density variation reflects the modified polymer composition in the enhanced formulation, which incorporates a different ratio of mixed acrylates dissolved in xylene solvent [1] [2] [3]. The density increase corresponds to the enhanced viscosity characteristics, indicating a more concentrated polymer matrix in the improved formulation.

Curing Kinetics and Setting Behavior

Entellan demonstrates rapid curing kinetics with a characteristic setting time of 20 minutes at room temperature [11] [12] [13] [14]. This rapid polymerization behavior results from the evaporation of the xylene solvent component, which constitutes the primary mechanism driving the transition from liquid to solid state [11] [15] [16].

The curing process involves the progressive evaporation of approximately 75% of the initial mass, representing the volatile solvent component [11] [15]. This substantial mass loss during curing indicates that the final solid mounting medium consists primarily of the polymerized acrylate resin matrix, with residual solvent content contributing to the final material properties.

Optical Parameters: Refractive Index and Light Transmission

Refractive Index Characteristics

The refractive index represents a fundamental optical parameter that determines the light-bending properties of Entellan and its suitability for microscopic applications. Standard Entellan formulations exhibit a refractive index range of 1.492-1.500 when measured at 20°C using the sodium D-line wavelength [17] [2] [4] [5].

The enhanced Entellan New formulation demonstrates a slightly modified refractive index range of 1.490-1.500 under identical measurement conditions [1] [2] [3] [6] [7] [18]. This marginal variation reflects the compositional differences between formulations while maintaining optical characteristics within the acceptable range for microscopic mounting applications.

Light Transmission Properties

Entellan exhibits exceptional light transmission characteristics that contribute to its effectiveness as a mounting medium. The compound demonstrates complete colorlessness and transparency, enabling unimpeded light passage through mounted specimens [17] [1] [2] [11] [15]. This optical clarity ensures that microscopic observations maintain maximum resolution and contrast without interference from the mounting medium.

The material exhibits excellent stability under both daylight and ultraviolet light exposure, showing no turbidity or optical degradation when subjected to standard illumination conditions [11] [15]. This photostability ensures long-term preservation of mounted specimens without deterioration of optical quality over extended storage periods.

Fluorescence Characteristics

Fluorescence measurements provide critical information regarding the optical purity of Entellan and its potential interference with fluorescence microscopy applications. Standard Entellan formulations demonstrate intrinsic fluorescence levels below 100 parts per billion when measured using quinine sulfate equivalents at 365 nanometers excitation [2] [4] [5].

The enhanced Entellan New formulation exhibits slightly elevated fluorescence characteristics, with maximum levels reaching 250 parts per billion under identical measurement conditions [1] [2] [3] [6] [7] [18]. Despite this minor increase, the fluorescence levels remain sufficiently low to prevent significant interference with fluorescence microscopy applications, ensuring compatibility with advanced imaging techniques.

Optical Compatibility with Biological Stains

Entellan demonstrates exceptional chemical inertness toward common biological staining compounds, exhibiting no adverse reactions with carmine, Sudan III, or toluidine stains [11] [15]. This chemical compatibility ensures that the mounting medium does not interfere with histochemical staining procedures or alter the appearance of stained specimens over time.

The optical neutrality of Entellan extends to its interaction with various microscopic illumination techniques. The material maintains consistent optical properties under bright-field, dark-field, and phase-contrast microscopy conditions, providing versatile compatibility across different imaging modalities.

Thermal Behavior: Glass Transition and Decomposition Profiles

Thermal Stability Characteristics

Entellan exhibits robust thermal stability across a broad temperature range, making it suitable for various storage and operational conditions. The compound demonstrates functional stability from -17°C to 90°C, encompassing typical laboratory and storage environments [11] [15] [19].

The autoignition temperature exceeds 250°C for all Entellan formulations, indicating substantial thermal stability under normal operating conditions [20] [21] [22] [5]. This elevated autoignition threshold provides significant safety margins during routine laboratory use and storage applications.

Phase Transition Behavior

The flash point characteristics of Entellan vary between formulations, reflecting differences in solvent composition and concentration. Standard formulations exhibit flash points ranging from 8-23°C, corresponding to the volatility characteristics of the toluene and xylene solvent components [20] [21] [22] [23] [5].

The boiling point range of 137-143°C at standard atmospheric pressure (1013 hPa) corresponds primarily to the solvent component boiling characteristics [20] [21]. This temperature range represents the onset of significant vapor pressure development, leading to accelerated solvent evaporation and subsequent curing of the mounting medium.

Decomposition Profile Analysis

Despite extensive characterization of other thermal properties, specific decomposition temperature data for Entellan remains unavailable in current literature [20] [24]. This information gap represents a significant limitation in the complete thermal characterization of the compound, particularly for applications involving elevated temperature exposure.

The absence of detailed decomposition kinetics data limits the understanding of long-term thermal stability and potential degradation pathways. Future research should prioritize comprehensive thermal analysis using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to establish complete decomposition profiles.

Other CAS

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).